molecular formula C10H17BrO4 B14128708 1-tert-Butyl 5-methyl 2-bromopentanedioate CAS No. 87517-44-0

1-tert-Butyl 5-methyl 2-bromopentanedioate

Cat. No.: B14128708
CAS No.: 87517-44-0
M. Wt: 281.14 g/mol
InChI Key: BYFYVKDUPOQMBK-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 5-methyl 2-bromopentanedioate is an organic compound with the molecular formula C10H17BrO4. It is a derivative of pentanedioic acid, featuring a tert-butyl group and a bromine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 5-methyl 2-bromopentanedioate typically involves the esterification of pentanedioic acid derivatives. One common method is the reaction of 2-bromo-5-methylpentanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and economic viability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 5-methyl 2-bromopentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(tert-Butyl) 5-methyl 2-bromopentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 5-methyl 2-bromopentanedioate involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester groups can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are mediated by specific catalysts and reaction conditions that influence the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butyl) 5-methyl 2-bromopentanedioate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Bromine is a better leaving group compared to chlorine and fluorine, making this compound more suitable for certain substitution reactions. Additionally, the tert-butyl group offers steric protection, enhancing the compound’s stability .

Properties

CAS No.

87517-44-0

Molecular Formula

C10H17BrO4

Molecular Weight

281.14 g/mol

IUPAC Name

1-O-tert-butyl 5-O-methyl 2-bromopentanedioate

InChI

InChI=1S/C10H17BrO4/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4/h7H,5-6H2,1-4H3

InChI Key

BYFYVKDUPOQMBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OC)Br

Origin of Product

United States

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